4-Bromo-2-(4-methylphenoxy)aniline
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Overview
Description
4-Bromo-2-(4-methylphenoxy)aniline is an organic compound characterized by a bromine atom and a methoxy group attached to an aniline derivative
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 2-(4-methylphenoxy)aniline using bromine in the presence of a suitable solvent like acetic acid.
Phenol Derivative Synthesis: Another method involves the reaction of 4-methylphenol with aniline derivatives under specific conditions to introduce the bromine atom.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the bromine atom, leading to the formation of different aniline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound oxide.
Reduction Products: this compound reduced derivatives.
Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile reagent for further chemical modifications. Biology: In biological research, 4-Bromo-2-(4-methylphenoxy)aniline is used to study enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-(4-methylphenoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-(4-Methylphenoxy)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazono)phenyl 3-phenylacrylate: A more complex derivative with additional functional groups.
This comprehensive overview highlights the significance of 4-Bromo-2-(4-methylphenoxy)aniline in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-bromo-2-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVSOVIRNMUZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478675-68-1 |
Source
|
Record name | 4-bromo-2-(4-methylphenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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